molecular formula C21H18N4 B1228801 N-[(3-methylphenyl)methyl]-6-(3-pyridinyl)-4-quinazolinamine

N-[(3-methylphenyl)methyl]-6-(3-pyridinyl)-4-quinazolinamine

Cat. No. B1228801
M. Wt: 326.4 g/mol
InChI Key: PVYRKYZQNRKZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methylphenyl)methyl]-6-(3-pyridinyl)-4-quinazolinamine is a member of quinazolines.

Scientific Research Applications

1. Allosteric Modulation of Dopamine Transporter

N-[(3-methylphenyl)methyl]-6-(3-pyridinyl)-4-quinazolinamine has been identified as an allosteric modulator of the dopamine transporter (DAT). Studies have shown that certain compounds, including variants of this chemical structure, can partially inhibit dopamine uptake and amphetamine-induced dopamine transporter-mediated release, suggesting their potential role in modulating dopamine-related functions and disorders (Pariser et al., 2008).

2. PET Imaging Tracer for VEGFR-2

Another significant application involves the use of derivatives of this compound in positron emission tomography (PET) imaging. A study evaluated its use as a tracer for vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. The research demonstrated the potential of this compound in imaging VEGFR-2 expression in angiogenic hot spots in solid tumors (Samén et al., 2009).

3. Crystal Structure Analysis

The crystal structure of related compounds has been analyzed to understand better their molecular configuration and interaction potentials. Such studies provide insights into the molecular properties and potential applications in various fields, including drug design and materials science (Rajnikant et al., 2001).

4. Inhibition of VEGF-Induced Angiogenesis

Research on similar quinazolinamine derivatives revealed their ability to inhibit VEGF-induced angiogenesis, which is pivotal in tumor growth and metastasis. This implies the potential therapeutic application of these compounds in cancer treatment (Ali et al., 2006).

5. Microbial Alkaloid Discovery

The discovery of microbial alkaloids with a quinazolinamine structure, from Streptomyces strains of Traditional Chinese Medicine (TCM) plants, highlights the diversity and potential of natural sources for novel compounds with significant biological activities (Vollmar et al., 2009).

6. Folate Antagonists

Research has shown that certain quinazolinediamines, including this chemical, demonstrate potent antimalarial, antibacterial, and antitumor activities. This indicates their potential as folate antagonists in therapeutic applications (Elslager et al., 1983).

properties

Product Name

N-[(3-methylphenyl)methyl]-6-(3-pyridinyl)-4-quinazolinamine

Molecular Formula

C21H18N4

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]-6-pyridin-3-ylquinazolin-4-amine

InChI

InChI=1S/C21H18N4/c1-15-4-2-5-16(10-15)12-23-21-19-11-17(18-6-3-9-22-13-18)7-8-20(19)24-14-25-21/h2-11,13-14H,12H2,1H3,(H,23,24,25)

InChI Key

PVYRKYZQNRKZNI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=CN=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=CN=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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